molecular formula C13H17NO5 B6156159 2-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid CAS No. 1897118-14-7

2-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid

Cat. No.: B6156159
CAS No.: 1897118-14-7
M. Wt: 267.3
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Description

2-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C13H17NO5. It is a derivative of phenylacetic acid, featuring a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyl group on the aromatic ring. This compound is often used in organic synthesis and medicinal chemistry due to its functional groups, which allow for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the acetic acid moiety. One common method involves the reaction of 3-amino-4-hydroxybenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected intermediate is then subjected to a carboxylation reaction to introduce the acetic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control of reaction conditions and can improve yields compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydrochloric acid (HCl) for Boc deprotection, followed by various nucleophiles for substitution reactions

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of substituted amines or other derivatives

Scientific Research Applications

2-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid largely depends on its functional groups. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with various biological targets, such as enzymes or receptors. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-{[(tert-butoxy)carbonyl]amino}-2-fluoro-4-hydroxyphenyl)acetic acid
  • 2-(3-{[(tert-butoxy)carbonyl]amino}-4-methoxyphenyl)acetic acid
  • 2-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)acetic acid

Uniqueness

2-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid is unique due to the presence of both a Boc-protected amino group and a hydroxyl group on the aromatic ring. This combination of functional groups allows for diverse chemical modifications and applications in various fields of research and industry .

Properties

CAS No.

1897118-14-7

Molecular Formula

C13H17NO5

Molecular Weight

267.3

Purity

95

Origin of Product

United States

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